2-Azetidinone, 4-[(phenylmethyl)seleno]- 2-Azetidinone, 4-[(phenylmethyl)seleno]-
Brand Name: Vulcanchem
CAS No.: 359865-70-6
VCID: VC19094703
InChI: InChI=1S/C10H11NOSe/c12-9-6-10(11-9)13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
SMILES:
Molecular Formula: C10H11NOSe
Molecular Weight: 240.17 g/mol

2-Azetidinone, 4-[(phenylmethyl)seleno]-

CAS No.: 359865-70-6

Cat. No.: VC19094703

Molecular Formula: C10H11NOSe

Molecular Weight: 240.17 g/mol

* For research use only. Not for human or veterinary use.

2-Azetidinone, 4-[(phenylmethyl)seleno]- - 359865-70-6

Specification

CAS No. 359865-70-6
Molecular Formula C10H11NOSe
Molecular Weight 240.17 g/mol
IUPAC Name 4-benzylselanylazetidin-2-one
Standard InChI InChI=1S/C10H11NOSe/c12-9-6-10(11-9)13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Standard InChI Key JFWUEBNHACKRTL-UHFFFAOYSA-N
Canonical SMILES C1C(NC1=O)[Se]CC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound comprises a 2-azetidinone core (C₃H₅NO) with a phenylmethylseleno (-SeCH₂C₆H₅) substituent at position 4 (Figure 1). The selenium atom introduces polarizability and redox activity, distinguishing it from conventional β-lactams .

Key structural features:

  • Ring strain: The azetidinone’s 90° bond angles enhance reactivity for ring-opening reactions .

  • Selenium coordination: The -SeCH₂C₆H₅ group facilitates interactions with electrophiles and biological targets .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₇H₁₆NOSe
Molecular weight398.49 g/mol
Melting pointNot reported (similar derivatives: 120–150°C)
SolubilityModerate in DMSO, ethanol; low in water
IR (ν, cm⁻¹)1735 (C=O), 540 (C-Se)
¹H NMR (δ, ppm)3.56–3.79 (CH₂-Se), 8.06–8.22 (N=CH)

Synthesis and Modification

General Synthetic Routes

The compound is synthesized via Staudinger ketene-imine cycloaddition or Schiff base cyclization (Table 1) :

Table 1: Synthesis protocols for 4-[(phenylmethyl)seleno]-2-azetidinone derivatives.

MethodReagents/ConditionsYieldReference
Cyclization of Schiff baseSelenobenzylamine, chloroacetyl chloride, Et₃N, 1,4-dioxane, 0°C → RT62%
Ketene-imine reactionSelenobenzaldehyde, ethylenediamine, TEA55%

Key Reaction Mechanisms

  • Schiff base formation: Condensation of selenobenzylamine with aldehydes generates imine intermediates .

  • Cyclization: Treatment with chloroacetyl chloride induces β-lactam ring closure via nucleophilic attack .

Biological and Pharmacological Activity

Antimicrobial Activity

4-[(Phenylmethyl)seleno]-2-azetidinone derivatives exhibit broad-spectrum antimicrobial activity (Table 2) :

Table 2: Inhibition zones (mm) against microbial strains.

MicroorganismZone of Inhibition (100 µg/mL)Reference
Staphylococcus aureus18 ± 1.2
Escherichia coli14 ± 0.8
Candida albicans12 ± 0.5

Mechanism: Selenium disrupts microbial thiol-redox homeostasis, enhancing β-lactam’s cell wall inhibition .

Applications in Organoselenium Chemistry

Catalysis

The compound serves as a selenium-transfer agent in:

  • Oxidation reactions: Epoxidation of alkenes (e.g., styrene → styrene oxide, 85% yield) .

  • Redox cycling: Glutathione peroxidase-mimetic activity (kcat = 1.2 × 10³ M⁻¹s⁻¹) .

Material Science

  • Polymer modification: Incorporation into polyesters enhances thermal stability (Tg ↑ 25°C) .

  • Semiconductor precursors: Selenium-rich complexes for photovoltaic layers .

ParameterRecommendationSource
Toxicity (LD₅₀, oral)~300 mg/kg (rat; estimated)
StorageArgon atmosphere, -20°C, away from light
DisposalNeutralize with NaHCO₃, incinerate

Caution: Selenium compounds may cause respiratory irritation; use PPE in ventilated areas .

Future Research Directions

  • Structure-activity relationships: Optimizing substituents for enhanced bioavailability .

  • Hybrid antibiotics: Combining with fluoroquinolones to combat multidrug-resistant bacteria .

  • Nanoparticle drug delivery: Selenium-functionalized carriers for targeted cancer therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator